REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4](Cl)=[O:5].C(Cl)Cl.Cl.[CH3:11][NH:12][O:13][CH3:14]>O>[CH3:14][O:13][N:12]([CH3:11])[C:4](=[O:5])[CH2:3][O:2][CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
9.89 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
TEA
|
Quantity
|
38.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM/MeOH (500:50)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(COC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 97.8% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |